molecular formula C19H14N2O3 B2409206 methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate CAS No. 860611-98-9

methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate

Cat. No.: B2409206
CAS No.: 860611-98-9
M. Wt: 318.332
InChI Key: BVSAPTRTFYFFOR-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

methyl 3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-24-19(23)17-13(11-6-2-4-8-15(11)20-17)10-14-12-7-3-5-9-16(12)21-18(14)22/h2-10,20H,1H3,(H,21,22)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSAPTRTFYFFOR-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)/C=C/3\C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated indoles, halogenated indoles, and nitrated indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate serves as a valuable building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: The compound can be modified to create various derivatives that are essential in drug development and material science.
  • Studying Reaction Mechanisms: Its chemical reactivity allows researchers to explore fundamental organic reactions, including oxidation and substitution processes .

Biology

In biological research, this compound has been investigated for its potential bioactive properties:

  • Antiviral Activity: Studies have shown that derivatives of this compound exhibit antiviral properties, making it a candidate for further exploration in antiviral drug development .
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation, thus being explored as a therapeutic agent against various cancers .

Medicine

The medical applications of this compound include:

  • Therapeutic Potential: It is being studied for its efficacy in treating infectious diseases and cancer due to its bioactive properties .

Case Studies and Research Findings

StudyFocusFindings
MDPI Pharmaceuticals (2023)Antimicrobial ActivityInvestigated N-Derivatives of similar indole compounds showing promising antimicrobial effects in vitro .
Key Organics Product OverviewChemical ApplicationsHighlighted the compound's use in synthesizing complex molecules and studying reaction mechanisms .
PubChem Data ReviewBiological ActivityCompounds related to methyl 3-[...] demonstrated potential as antiviral agents .

These studies collectively highlight the versatility of this compound not only as a synthetic intermediate but also as a candidate for therapeutic development.

Mechanism of Action

The mechanism of action of methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, affecting cell cycle regulation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • N-methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzene-1-sulfonamide

Uniqueness

Methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development.

Biological Activity

Methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate is a complex organic compound belonging to the indole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • IUPAC Name : Methyl 3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate
  • CAS Number : 860611-98-9
  • Molecular Formula : C19H14N2O3
  • Molecular Weight : 318.33 g/mol

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method. This process utilizes cyclohexanone and phenylhydrazine under acidic conditions, yielding the desired indole derivative with high purity and yield through optimized reaction conditions like continuous flow reactors and chromatography .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The compound exhibited a low minimum inhibitory concentration (MIC), indicating potent activity against rapidly dividing cells compared to slower-growing fibroblasts .

Cell Line IC50 (µM) Activity
A549<10High
HCT116<15Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.98 µg/mL. This suggests its potential as a therapeutic agent in treating resistant bacterial infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation.
  • Inhibition of Protein Synthesis : The compound may interfere with protein synthesis in bacteria, contributing to its antimicrobial effects.
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to critical proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Lung Cancer Cells : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in A549 cells, with significant apoptosis observed at higher concentrations.
  • Antibacterial Efficacy Against MRSA : Clinical isolates of MRSA were subjected to treatment with this compound, showing reduced growth rates and enhanced susceptibility when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate?

  • Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example:

  • Method A : Reflux 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with 2-oxo-1,2-dihydro-3H-indole derivatives (1.0 equiv) in acetic acid for 3–5 hours. Sodium acetate (2.0 equiv) may act as a base to facilitate imine formation .
  • Method B : Use chloroacetic acid (1.0 equiv) as a catalyst under similar reflux conditions to improve reaction efficiency .
    • Key Considerations : Monitor reaction progress via TLC. Purify the product via recrystallization (e.g., DMF/acetic acid mixture) to remove unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic peaks:
  • Indole NH proton: δ ~10–12 ppm (broad singlet).
  • Methyl ester (COOCH₃): δ ~3.8–4.0 ppm (singlet).
  • Olefinic protons (CH=N): δ ~8.0–8.5 ppm (doublet) .
  • ¹³C NMR : Confirm the carbonyl groups (C=O) at δ ~165–175 ppm .
    • IR : Detect C=O stretches (~1690–1710 cm⁻¹) and NH stretches (~3280–3400 cm⁻¹) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the methylene bridge in this compound?

  • Proposed Mechanism : The reaction proceeds via a nucleophilic attack of the 2-oxoindole’s enamine nitrogen on the aldehyde group of 3-formyl-1H-indole-2-carboxylate, followed by dehydration to form the methylene bridge (CH=N). Acetic acid likely protonates intermediates, stabilizing the transition state .
  • Computational Validation : Density Functional Theory (DFT) calculations can model transition states and verify the energy profile of imine formation .

Q. How do reaction conditions (solvent, catalyst, temperature) impact yield and purity?

  • Catalyst Comparison :

  • Sodium acetate (Method A): Yields ~70–80% but may require longer reaction times.
  • Chloroacetic acid (Method B): Accelerates condensation, achieving ~85–90% yield in 3 hours .
    • Solvent Effects : Acetic acid enhances solubility of indole derivatives but may require post-reaction neutralization. DMF improves recrystallization purity .
    • Temperature Optimization : Reflux (~110–120°C) ensures complete imine formation, while lower temperatures (<80°C) result in incomplete reactions .

Q. How can researchers resolve contradictions in spectral data across studies?

  • Case Example : Discrepancies in NH proton chemical shifts (δ 10 vs. 12 ppm) may arise from solvent polarity (DMSO vs. CDCl₃) or hydrogen bonding.
  • Mitigation Strategies :

  • Standardize solvent systems for NMR.
  • Compare HRMS isotopic patterns to rule out impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.